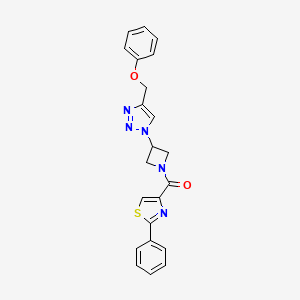

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone

Description

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic compound with a complex structure that combines elements of triazoles, azetidines, and thiazoles. This compound exhibits significant potential due to its unique molecular arrangement, which endows it with diverse chemical and biological properties.

Properties

IUPAC Name |

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S/c28-22(20-15-30-21(23-20)16-7-3-1-4-8-16)26-12-18(13-26)27-11-17(24-25-27)14-29-19-9-5-2-6-10-19/h1-11,15,18H,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCQCQAOTHLIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4C=C(N=N4)COC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step reactions starting from readily available precursors.

Initial Step: : Formation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Intermediate Formation: : Introduction of the azetidine moiety through nucleophilic substitution or cyclization reactions.

Final Assembly: : Coupling the triazole-azetidine intermediate with a 2-phenylthiazol-4-ylmethanone derivative under specific conditions involving catalysts like palladium or copper to achieve the desired compound.

Industrial Production Methods: For large-scale production, continuous flow chemistry and microwave-assisted synthesis are employed to enhance reaction efficiency and yield. The use of automated synthesis platforms also helps in scaling up the production while maintaining consistent quality and purity.

Chemical Reactions Analysis

Oxidation: : This compound can undergo oxidation reactions, particularly at the azetidine and thiazole rings, forming various oxidized derivatives.

Reduction: : Reduction can target the triazole ring or the carbonyl group, leading to the formation of different reduced forms.

Substitution: : The compound is reactive towards nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the triazole and thiazole rings.

Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: : Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: : Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines or alcohols under acidic or basic conditions.

Oxidation: : Formation of ketones, carboxylic acids, and N-oxides.

Reduction: : Formation of amines, alcohols, and hydrocarbon derivatives.

Substitution: : Formation of substituted triazoles and thiazoles with varied functional groups.

Scientific Research Applications

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone finds application in various fields due to its multifaceted properties:

Chemistry:Used as a building block for the synthesis of more complex organic molecules.

Serves as a ligand in coordination chemistry for catalysis.

Investigated for its antimicrobial and antifungal activities.

Studied for potential use in enzyme inhibition and protein binding.

Explored for potential pharmaceutical applications, including as an anti-inflammatory and anticancer agent.

Research on its role in modulating biochemical pathways and molecular targets in various diseases.

Utilized in the development of novel materials with specific chemical and physical properties.

Applied in agrochemical research for pesticide and herbicide development.

Mechanism of Action

Mechanism: The mechanism by which (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. Its triazole and azetidine moieties allow it to form stable complexes with these targets, thereby modulating their activity.

Molecular Targets and Pathways:Enzymes: : Inhibits certain enzymes involved in metabolic pathways, leading to altered cellular processes.

Receptors: : Binds to specific receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-thiazol-4-yl)methanone: : Lacks the phenyl group on the thiazole ring, resulting in different chemical and biological properties.

(3-(4-Methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone: : Substitution of the phenoxymethyl group with a methyl group on the triazole ring, leading to altered reactivity and application potential.

Uniqueness: (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone stands out due to its unique combination of triazole, azetidine, and phenylthiazole moieties, which confer a distinct set of properties and applications not seen in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , featuring a complex structure that includes a triazole ring, an azetidine moiety, and a thiazole derivative. The presence of these functional groups is critical for its biological interactions.

Structural Formula

Synthesis

The synthesis of the compound typically involves multi-step reactions that integrate various organic chemistry techniques, including:

- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.

- Azetidine Construction : Employing cyclization methods.

- Thiazole Integration : Achieved through condensation reactions with appropriate thiazole precursors.

These synthetic routes have been optimized to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing triazole and thiazole moieties demonstrate activity against various pathogens including:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

Table 1: Antimicrobial Activity Summary

| Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of the compound. Results indicate moderate cytotoxic effects on human cell lines, suggesting further optimization is necessary for therapeutic applications.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 25 | |

| MCF7 | 30 |

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Wall Synthesis : Similar to other triazole derivatives.

- Disruption of Membrane Integrity : By interacting with lipid bilayers.

- Interference with Nucleic Acid Synthesis : Potentially through incorporation into DNA/RNA structures.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives, including the target compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of substituent variations on biological activity.

Case Study 2: Cytotoxicity Profiling

Another investigation focused on assessing the cytotoxic effects of the compound on cancer cell lines. The findings indicated that while the compound showed promise as an antimicrobial agent, its cytotoxicity limits its direct application in clinical settings without further modifications.

Q & A

Q. How can the synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

- Step 1: Formation of the azetidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using sodium ascorbate and copper(II) sulfate in a tert-butanol/water mixture at 60°C for 12 hours .

- Step 2: Coupling with the thiazole moiety using a Buchwald-Hartwig amination or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in dimethylformamide (DMF) at 100°C .

- Optimization Tips:

- Use anhydrous solvents and inert atmosphere to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to adjust time and temperature.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify protons on the azetidine (δ 3.5–4.5 ppm), triazole (δ 7.8–8.2 ppm), and thiazole (δ 7.2–7.6 ppm) .

- ¹³C NMR: Confirm carbonyl groups (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₄H₂₂N₆O₂S) with <2 ppm error .

- Infrared (IR) Spectroscopy: Detect C=O stretch (~1680 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer:

- Target Selection: Prioritize kinases or GPCRs due to the triazole-thiazole scaffold’s prevalence in inhibitors .

- Assay Types:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination.

- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .

- Controls: Include reference compounds (e.g., staurosporine for kinases) and vehicle-only controls.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

- Variable Substituents: Modify the phenoxymethyl group (e.g., halogenation, methoxy variants) and thiazole-phenyl ring (e.g., electron-withdrawing groups) .

- Synthetic Routes: Use parallel synthesis or combinatorial chemistry to generate derivatives.

- Biological Testing: Compare IC₅₀ values across derivatives in dose-response assays. For example, fluorination at the phenylthiazole moiety increased kinase inhibition by 30% in analogous compounds .

Q. What computational strategies predict binding modes and target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Key residues for hydrogen bonding include Lys721 and Asp831 .

- Molecular Dynamics (MD): Simulate ligand-protein complexes for 100 ns in explicit solvent (e.g., TIP3P water) to assess stability and binding free energy (MM-PBSA) .

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors on triazole) using MOE or Phase .

Q. How can contradictory bioactivity data across assays be resolved?

Methodological Answer:

- Assay Validation: Confirm target specificity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, discrepancies in cytotoxicity may arise from cell line-specific expression of efflux pumps .

- Proteomics Profiling: Use mass spectrometry to identify off-target interactions that explain variability .

Q. What strategies assess the compound’s stability under physiological and environmental conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, analyzing degradation via HPLC. Azetidine rings are prone to hydrolysis at pH < 3 .

- Photodegradation: Expose to UV light (λ = 254 nm) and monitor by LC-MS. Thiazole moieties may form sulfoxides .

- Metabolic Stability: Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify metabolites via UPLC-QTOF .

Q. How can multi-target interactions be systematically analyzed?

Methodological Answer:

- Network Pharmacology: Construct compound-target-disease networks using databases like STITCH or ChEMBL. Triazole-thiazole hybrids often target PI3K/Akt and MAPK pathways .

- Polypharmacology Profiling: Screen against a panel of 50+ targets (e.g., Eurofins Panlabs®) to identify off-target effects.

- Transcriptomics: Treat cell lines with the compound and perform RNA-seq to uncover pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.